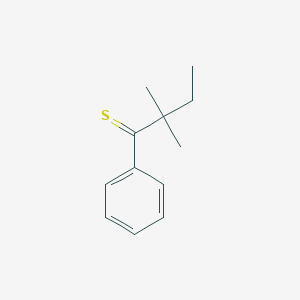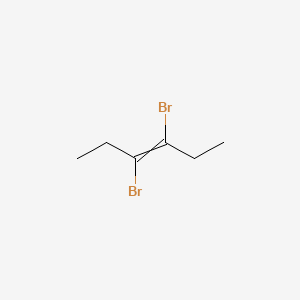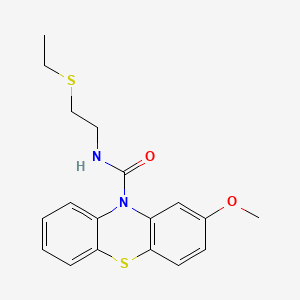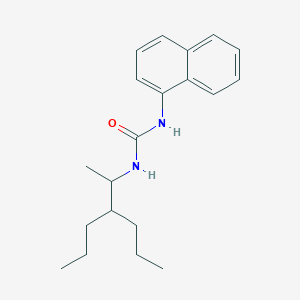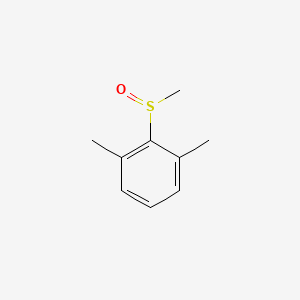![molecular formula C13H14N2O4S2 B14656544 Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 51618-36-1](/img/structure/B14656544.png)
Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Sulfanyl Acetate Formation: The final step involves the reaction of the nitrobenzothiazole derivative with butan-2-yl acetate in the presence of a base to form the sulfanyl acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Amino derivatives of the benzothiazole ring.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to the biological activity of benzothiazole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in bacterial cell wall synthesis, making it a potential anti-tubercular agent.
Pathways Involved: It inhibits the activity of enzymes by binding to their active sites, thereby preventing the synthesis of essential bacterial components.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar biological activities.
6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole:
Uniqueness
Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
51618-36-1 |
|---|---|
Molecular Formula |
C13H14N2O4S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
butan-2-yl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H14N2O4S2/c1-3-8(2)19-12(16)7-20-13-14-10-5-4-9(15(17)18)6-11(10)21-13/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
HVGIBQQPZRFJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
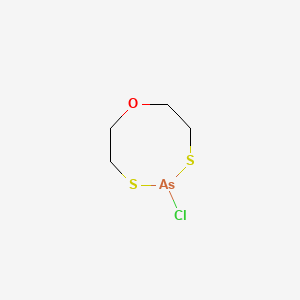
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
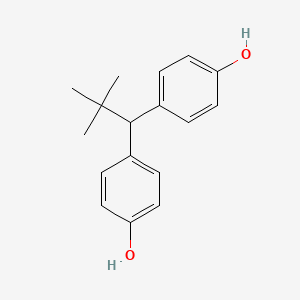

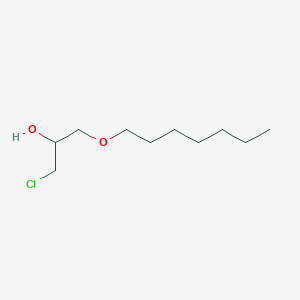
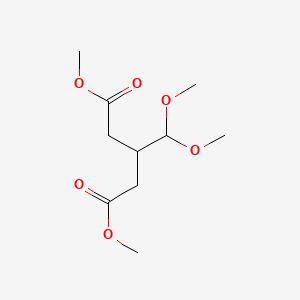
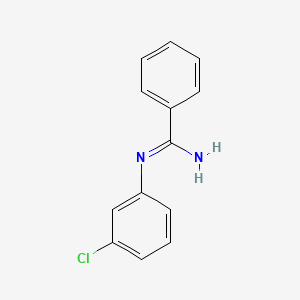
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
